4-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid
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Overview
Description
4-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid typically involves multiple steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.
Substitution Reactions: The 8-methyl and 4-propyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Acetylation: The hydroxyl group at the 7-position of the coumarin ring is acetylated using acetic anhydride.
Amidation: The acetylated coumarin is then reacted with butanoic acid derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl groups in the coumarin ring, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl and amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, coumarin derivatives are known for their antimicrobial, anti-inflammatory, and anticoagulant properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound’s potential as an anticoagulant or anti-inflammatory agent could be investigated. Coumarins are already used in drugs like warfarin, and this compound might offer similar or improved efficacy.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action for 4-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid would depend on its specific application. Generally, coumarin derivatives exert their effects by interacting with various enzymes and receptors in the body. For instance, as an anticoagulant, it might inhibit vitamin K epoxide reductase, thereby preventing blood clot formation.
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant that also belongs to the coumarin family.
Dicoumarol: Another anticoagulant with a similar structure and mechanism of action.
Umbelliferone: A simpler coumarin derivative with various biological activities.
Uniqueness
What sets 4-({[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid apart is its specific substitution pattern, which could confer unique biological properties and reactivity. Its combination of a coumarin core with an acetylamino butanoic acid moiety might offer distinct advantages in terms of potency, selectivity, and pharmacokinetic properties.
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]butanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-3-5-13-10-18(24)26-19-12(2)15(8-7-14(13)19)25-11-16(21)20-9-4-6-17(22)23/h7-8,10H,3-6,9,11H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
XKTMZCHHJCAZCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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